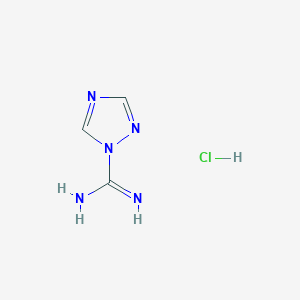

1H-1,2,4-Triazole-1-carboximidamide hydrochloride

Description

Properties

IUPAC Name |

1,2,4-triazole-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5.ClH/c4-3(5)8-2-6-1-7-8;/h1-2H,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDXNENZFOOLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584957 | |

| Record name | 1H-1,2,4-Triazole-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19503-26-5 | |

| Record name | 1H-1,2,4-Triazole-1-carboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19503-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H-1,2,4-Triazole-1-carboximidamide hydrochloride CAS number

An In-Depth Technical Guide to 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride (CAS: 19503-26-5)

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 19503-26-5), a pivotal reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's fundamental properties, plausible synthesis, and its critical applications as a guanylating agent. The narrative emphasizes the mechanistic rationale behind its reactivity and provides detailed, actionable protocols for its use. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this versatile building block in the design and synthesis of complex bioactive molecules.

Introduction: A Strategic Synthetic Intermediate

This compound is a stable, crystalline solid that has emerged as a reagent of significant strategic importance in both pharmaceutical and agricultural chemistry.[1][2] Its molecular architecture, featuring a reactive carboximidamide (amidine) group attached to an aromatic and chemically robust 1,2,4-triazole ring, makes it an exceptionally effective and reliable agent for guanidinylation—the process of introducing a guanidine moiety onto a substrate.[3][4]

The guanidinium group is a prevalent feature in numerous biologically active natural products and pharmaceutical drugs, prized for its ability to engage in strong, multi-point hydrogen bonding interactions with biological targets. The controlled and efficient installation of this functional group is therefore a critical operation in medicinal chemistry. This compound serves this role admirably, acting as an electrophilic amidine source that reacts cleanly with nucleophiles, most notably primary and secondary amines.[3] Its utility is highlighted by its role as a key intermediate in the synthesis of the antiviral drug Peramivir, a neuraminidase inhibitor used to treat influenza.[5]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key physicochemical characteristics and safety data for this compound are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 19503-26-5 | [1] |

| Molecular Formula | C₃H₅N₅·HCl | [4] |

| Molecular Weight | 147.57 g/mol | [4] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 188 - 220 °C (Range varies by source) | - |

| Purity | Typically ≥98% (by Titration or HPLC) | [6] |

| Synonyms | 1-Amidino-1H-1,2,4-triazole hydrochloride;[7][8][9]Triazole-1-carboxamidine HCl; 1-Carbamimidoyl-1,2,4-triazole HCl | [4][5] |

Safety and Handling Profile

This compound is classified as hazardous and must be handled with appropriate precautions in a controlled laboratory environment.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Oral Toxicity | Danger | H301: Toxic if swallowed. | |

| Serious Eye Irritation | Danger | H319: Causes serious eye irritation. |

Recommended Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage conditions can range from 2-8°C to room temperature, kept under an inert atmosphere. Store locked up and away from incompatible materials like strong oxidizing agents.

Synthesis and Reaction Mechanism

While this compound is typically procured from commercial suppliers, understanding its synthesis provides valuable insight into its structure and reactivity. A plausible and chemically robust method for its preparation involves the acid-catalyzed addition of 1H-1,2,4-triazole to cyanamide.

Proposed Synthetic Pathway

The synthesis proceeds via the nucleophilic attack of a nitrogen atom from the 1,2,4-triazole ring onto the electrophilic carbon of a protonated cyanamide molecule. The resulting intermediate is the stable hydrochloride salt of the target compound.

Caption: Proposed synthesis of the target compound.

Core Application: Guanidinylation of Amines

The primary utility of this compound is as a superior electrophilic partner for the guanylation of primary and secondary amines.

Mechanism of Guanidinylation

The reaction mechanism is predicated on the excellent leaving group potential of the 1,2,4-triazole moiety. The carboximidamide group is activated for nucleophilic attack by an amine. The stability of the departing 1,2,4-triazole anion, due to its aromaticity and the presence of three nitrogen atoms to delocalize the negative charge, drives the reaction to completion. This process is often facilitated by a mild base to deprotonate the incoming amine nucleophile and neutralize the HCl present in the reagent.

Sources

- 1. CAS 19503-26-5: 1H-1,2,4-TRIAZOLE-1-CARBOXAMIDINE MONOHYDR… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Amidino-1,2,4-triazole Monohydrochloride | Alzchem Group [alzchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1H-1,2,4-Triazole-1-carboxamidine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 8. isres.org [isres.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride

Introduction

1H-1,2,4-Triazole-1-carboximidamide hydrochloride, also known by synonyms such as 1-Amidino-1H-1,2,4-triazole hydrochloride, is a versatile heterocyclic compound of significant interest in pharmaceutical and agricultural research.[1] Its core structure features a five-membered 1,2,4-triazole ring, a pharmacologically important nucleus known for its stability and reactivity.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the broader context of its function as a guanidinylating agent in drug development.

The 1,2,4-triazole moiety is a foundational scaffold in numerous therapeutically significant drugs, including well-known antifungal agents like fluconazole and itraconazole, as well as antiviral and anticancer medications.[2] The presence of the carboximidamide (amidine) group in this compound makes it a valuable reagent for introducing a guanidine functional group into other molecules, a process known as guanidinylation.[3][4] The guanidinium group is a key structural feature in many bioactive compounds and plays a crucial role in molecular recognition and binding.[5]

This compound serves as a critical intermediate in the synthesis of various bioactive molecules.[1][6] In the pharmaceutical sector, it is a key building block for developing novel therapeutic agents, particularly noted for its role in synthesizing antiviral drugs like the neuraminidase inhibitor peramivir, used to treat influenza.[6] In agriculture, it is utilized for its fungicidal properties, contributing to crop protection.[1]

Physicochemical Properties

This compound is typically a white to off-white powder or crystalline solid.[1][4] It is stored under inert atmosphere at room temperature or refrigerated conditions (2-8 °C) to ensure stability.[1][6][7]

| Property | Value | Source(s) |

| CAS Number | 19503-26-5 | [1][8] |

| Molecular Formula | C₃H₅N₅·HCl | [1][8] |

| Molecular Weight | 147.57 g/mol | [1][8] |

| Appearance | White powder to crystal | [1][4] |

| Melting Point | 188 - 220 °C | [1][7][8] |

| Boiling Point | 294°C at 760 mmHg | [7][8] |

| Purity | ≥ 98% | [1][4] |

| Storage | Inert atmosphere, Room Temperature or 2-8°C | [1][6][7] |

Synthesis and Guanidinylation Reactions

The synthesis of the 1,2,4-triazole ring system can be achieved through various methods, often involving the cyclization of compounds containing the necessary nitrogen and carbon framework.[9][10] A common approach involves the reaction of hydrazine hydrate with formamide, which can be facilitated by microwave irradiation.[9][11]

This compound functions as a guanidinylating agent, a class of reagents used to introduce the guanidine moiety into molecules, often by reacting with primary or secondary amines.[3] The guanidine group is found in numerous natural products and pharmaceuticals, prized for its ability to form strong hydrogen bonds and its protonated state at physiological pH.[12]

General Guanidinylation Workflow

The use of this compound as a guanidinylating agent typically involves its reaction with a substrate containing a primary or secondary amine. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the carboximidamide group, followed by the elimination of 1H-1,2,4-triazole as a leaving group.

Caption: General workflow for amine guanidinylation.

Protocol: Guanidinylation of a Primary Amine

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Dissolution: Dissolve the amine-containing substrate in a suitable aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution to deprotonate the amine hydrochloride and facilitate the reaction. Typically, 1.1 to 1.5 equivalents are used.

-

Reagent Addition: Add this compound (typically 1.0 to 1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Research

The 1,2,4-triazole nucleus and the guanidine moiety are both privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[2][13][14]

As a Synthetic Intermediate

-

Antiviral Agents: As previously mentioned, this compound is a key intermediate in the synthesis of the antiviral drug peramivir.[6]

-

Antifungal Agents: The 1,2,4-triazole core is a hallmark of many successful antifungal drugs.[1][2] This reagent serves as a building block for creating novel antifungal candidates.[1]

-

Anticancer Research: Guanidine-containing compounds have been explored as potential anticancer agents.[12] The ability to readily synthesize a library of guanidine derivatives using reagents like this compound facilitates high-throughput screening for antitumoral activity.[12]

-

Enzyme Inhibitors: The guanidinium group can mimic the protonated side chain of arginine, allowing it to interact with active sites of enzymes that bind arginine. This makes it a valuable functional group in the design of enzyme inhibitors, such as those for arginase, which is a target in cancer immunotherapy.[5]

Broader Biological and Material Science Applications

-

Agrochemicals: It is employed in the formulation of fungicides and herbicides for crop protection.[1]

-

Analytical Chemistry: It can be used as a reagent in various analytical methods for the detection and quantification of other compounds.[1]

-

Material Science: There is emerging interest in using this compound for the synthesis of novel polymers and functional materials due to the stability of the triazole ring and the reactivity of the carboxamidine group.[15]

Biological Activity of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is associated with a diverse array of pharmacological activities.[2] This broad spectrum of activity underscores the importance of intermediates like this compound in medicinal chemistry.

Caption: Biological activities of 1,2,4-triazole derivatives.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols.[8]

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

-

First Aid:

-

Storage: Store locked up in a dry, well-ventilated place.[8]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable regulations.[8]

Conclusion

This compound is a compound of considerable utility in modern chemical and biological research. Its role as a stable and effective guanidinylating agent, combined with the proven pharmacological importance of the 1,2,4-triazole scaffold, makes it an invaluable tool for drug discovery professionals and researchers. From the synthesis of established antiviral drugs to the exploration of novel anticancer agents and functional materials, this reagent provides a gateway to a vast chemical space with significant therapeutic and technological potential.

References

-

Protheragen. (n.d.). This compound. Retrieved from [Link]

-

Kumar, R., & Kumar, S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. Retrieved from [Link]

-

Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

-

Arts, M., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(1), 1. Retrieved from [Link]

-

Asati, V., & Sharma, A. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(19), 4434. Retrieved from [Link]

-

Alzchem Group. (n.d.). 1-Amidino-1,2,4-triazole Monohydrochloride. Retrieved from [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). NeuroQuantology, 20(8), 643-652. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1h-1,2,4-triazole-1-carboxamidinehydrochloride. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 1H-1,2,4-Triazole-1-carboxamidine hydrochloride, 98%. Retrieved from [Link]

-

LASKOWSKI, B., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of Medicinal Chemistry, 63(16), 8999-9013. Retrieved from [Link]

-

Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023). Pharmaceuticals, 16(9), 1279. Retrieved from [Link]

- Lipton, M. A., & Feichtinger, K. (2000). U.S. Patent No. 6,072,075. Washington, DC: U.S. Patent and Trademark Office.

-

Amidrazones in the Synthesis of 1H-1,2,4-Triazoles. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

S.W.ChemiLab. (n.d.). 1H-1,2,4-Triazole-1-Carboxamidine Monohydrochloride. Retrieved from [Link]

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

- CN105906575A - Synthesizing process of 1H-1,2,4-triazole. (n.d.). Google Patents.

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 1-Amidino-1,2,4-triazole Monohydrochloride | Alzchem Group [alzchem.com]

- 4. 1,2,4-Triazole-1-carboximidamide Hydrochloride [cymitquimica.com]

- 5. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Protheragen [protheragen.ai]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 10. isres.org [isres.org]

- 11. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]

- 12. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. nbinno.com [nbinno.com]

1H-1,2,4-Triazole-1-carboximidamide hydrochloride structure

An In-Depth Technical Guide to 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride: Structure, Synthesis, and Applications

Introduction

This compound is a versatile and highly functionalized organic compound of significant interest to the scientific community. Its structure, which uniquely combines a stable 1,2,4-triazole ring with a reactive carboximidamide (amidine) group, establishes it as a pivotal building block in numerous synthetic endeavors.[1] This guide, tailored for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of its core attributes. We will delve into its structural characteristics, plausible synthetic pathways, analytical validation, and diverse applications, ranging from being a key intermediate in antiviral and antifungal agents to a valuable reagent in modern synthetic chemistry.[2][3] The stability imparted by the triazole moiety, coupled with the reactivity of the amidine group, makes it an indispensable tool for advancing research in pharmaceuticals, agrochemicals, and material science.[1][3]

Chapter 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's identity and properties is the foundation of its effective application. This chapter details the fundamental physicochemical characteristics and dissects the key structural features of this compound.

Chemical Identity and Properties

The compound is consistently identified by the following parameters across chemical literature and supplier databases.

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Amidino-1,2,4-triazole HCl, 1,2,4-Triazole-1-carboxamidine HCl | [1][2] |

| CAS Number | 19503-26-5 | [1][2][4] |

| Molecular Formula | C₃H₅N₅·HCl | [1][5] |

| Molecular Weight | 147.57 g/mol | [1][4][5] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 188 - 220 °C | [1][2][5] |

| Purity | ≥98% (HPLC) | [4][6] |

| Storage | 2-8 °C, inert atmosphere | [1][2] |

Structural Analysis

The functionality of this compound is derived directly from its two primary structural components: the aromatic triazole ring and the exocyclic carboximidamide group.

Caption: Structure of this compound.

-

1,2,4-Triazole Ring: This five-membered aromatic heterocycle is a cornerstone of many biologically active molecules. Its key features include high stability, the capacity for hydrogen bonding (acting as both donor and acceptor), and a dipole character that facilitates strong interactions with biological receptors.[7] In medicinal chemistry, the 1,2,4-triazole ring is recognized as a "privileged scaffold" and is an integral component of numerous antifungal drugs where it coordinates with the heme iron of cytochrome P450 enzymes.[7]

-

Carboximidamide Group: This functional group, often referred to as an amidine, is attached to the N1 position of the triazole ring. It is a strong base that is protonated at physiological pH, existing as a resonance-stabilized cation. This positive charge is crucial for its primary application as an efficient guanylating agent —a reagent that transfers a guanidinyl moiety to nucleophiles like amines.[8][9] The 1,2,4-triazole portion acts as an excellent leaving group, facilitating this transfer.

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt to enhance its stability, improve its crystalline nature, and increase its solubility in polar solvents for easier handling and reaction setup.

Chapter 2: Synthesis and Mechanistic Insights

The synthesis of this compound leverages fundamental principles of heterocyclic and amine chemistry. A logical and industrially scalable approach involves the direct guanylation of 1H-1,2,4-triazole.

Synthetic Strategy: The Principle of Direct N-Guanylation

The most direct pathway to the target compound is the reaction of 1H-1,2,4-triazole with a suitable guanylating agent. While various such agents exist, a common and effective choice is cyanamide or a derivative under acidic conditions. The causality behind this choice is straightforward: 1H-1,2,4-triazole acts as a nitrogen nucleophile, attacking the electrophilic carbon of the guanylating agent. The acidic medium activates the guanylating agent and facilitates the reaction.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. nbinno.com [nbinno.com]

- 4. 1H-1,2,4-Triazole-1-carboxamidine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride: A Cornerstone Intermediate in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and agrochemical synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel, effective, and safe agents. 1H-1,2,4-Triazole-1-carboximidamide hydrochloride, a seemingly unassuming heterocyclic compound, has emerged as a pivotal intermediate, particularly in the synthesis of antiviral and antifungal therapeutics.[1][2] Its unique structural amalgamation of a stable 1,2,4-triazole ring and a reactive carboximidamide (amidine) group confers a desirable combination of stability, reactivity, and bioactivity to the target molecules.[2]

This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound. We will delve into its core physicochemical properties, explore its synthesis and mechanism of action, and critically analyze its applications, particularly its celebrated role in the synthesis of the neuraminidase inhibitor, peramivir.[1][3][4] Furthermore, we will present detailed experimental protocols for its synthesis and analysis, alongside a thorough discussion of its safety and toxicological profile, to equip you with the foundational knowledge required for its effective and safe utilization in your research and development endeavors.

I. Physicochemical Properties: A Snapshot of the Molecule

This compound is a white to off-white crystalline powder.[2] Its hydrochloride salt form enhances its stability and handling properties. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 19503-26-5 | [2][3] |

| Molecular Formula | C₃H₅N₅·HCl | [2] |

| Molecular Weight | 147.57 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 188 - 209 °C | [2] |

| Purity | ≥ 98% (typically by HPLC) | [2][5] |

| Boiling Point | 294°C at 760 mmHg | [6] |

| Flash Point | 131.6°C | [6] |

| pKa | The pKa of the parent 1,2,4-triazole is 10.26 for the neutral molecule and 2.45 for the triazolium cation.[7] The presence of the strongly basic carboximidamide group is expected to significantly influence the overall pKa of the molecule. | |

| Solubility | While specific quantitative data is not readily available in the literature, as a hydrochloride salt of a polar molecule, it is expected to have good solubility in water and polar protic solvents like ethanol and methanol, and limited solubility in nonpolar organic solvents. It is commonly soluble in DMSO for biological assays. |

II. Synthesis of this compound: A Representative Protocol

The synthesis of 1,2,4-triazole derivatives can be achieved through various routes.[7][8] A common and efficient method for the preparation of this compound involves the reaction of 1H-1,2,4-triazole with a guanylating agent. The following is a representative, detailed protocol based on established chemical principles for such transformations.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1H-1,2,4-triazole and a suitable guanylating agent.

Materials:

-

1H-1,2,4-triazole

-

1H-Pyrazole-1-carboxamidine hydrochloride (or a similar guanylating agent)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (e.g., 2M in diethyl ether)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Nitrogen inlet

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1H-1,2,4-triazole (1 equivalent) in anhydrous DMF.

-

Addition of Base: To the stirred solution, add DIPEA (1.1 equivalents) dropwise at room temperature.

-

Addition of Guanylating Agent: In a separate flask, prepare a solution of 1H-Pyrazole-1-carboxamidine hydrochloride (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of diethyl ether to precipitate the product.

-

Isolation of the Free Base: Stir the suspension for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with diethyl ether to remove any residual DMF and starting materials.

-

Salt Formation: Suspend the isolated solid (the free base, 1H-1,2,4-Triazole-1-carboximidamide) in diethyl ether. To this suspension, add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

-

Final Product Isolation: Stir the resulting suspension for 1-2 hours at room temperature. Collect the white precipitate of this compound by vacuum filtration.

-

Drying: Wash the product with fresh diethyl ether and dry it under vacuum to obtain the final product.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the reactants and intermediates.

-

Non-nucleophilic Base: DIPEA is used to deprotonate the 1H-1,2,4-triazole, making it a better nucleophile, without competing in the reaction itself.

-

Guanylating Agent: 1H-Pyrazole-1-carboxamidine hydrochloride is an effective guanylating agent that readily transfers the amidine group.

-

Precipitation in Diethyl Ether: The product is typically insoluble in diethyl ether, allowing for its precipitation and separation from the DMF solvent and other soluble impurities.

-

Salt Formation: Conversion to the hydrochloride salt improves the stability and handling of the final product and is often the desired form for subsequent synthetic steps or formulation.

Caption: A generalized workflow for the synthesis of this compound.

III. Mechanism of Action: A Tale of Two Roles

The significance of this compound in drug development stems from the distinct and complementary roles of its two key structural motifs: the 1,2,4-triazole ring and the guanidinyl group.

A. The 1,2,4-Triazole Ring: A Privileged Scaffold in Antifungal Therapy

The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of antifungal agents.[9] Its primary mechanism of action in this context is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, triazole antifungals disrupt the integrity of the fungal cell membrane, leading to cell growth arrest and death. The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[10]

B. The Guanidinyl Group: Enhancing Binding Affinity in Antiviral Agents

The guanidinyl group, a protonated form of the carboximidamide at physiological pH, plays a critical role in enhancing the binding affinity of drugs to their biological targets through strong electrostatic and hydrogen bonding interactions. A prime example is its role in the antiviral drug peramivir.[11][12] Peramivir is a potent inhibitor of the influenza virus neuraminidase enzyme, which is essential for the release of newly formed virus particles from infected cells.

The guanidinyl group of peramivir occupies a key pocket in the active site of the neuraminidase enzyme, forming stable hydrogen bonds and electrostatic interactions with negatively charged amino acid residues such as glutamic acid (E119, E227) and aspartic acid (D151).[11][12] These strong interactions contribute to peramivir's tight binding and slow dissociation from the enzyme, resulting in potent and sustained antiviral activity.[11][12]

Caption: Mechanism of action of peramivir, highlighting the role of the guanidinyl group.

IV. Applications in Drug Development: A Medicinal Chemist's Perspective

The utility of this compound as a building block in drug discovery is rooted in several key medicinal chemistry principles:

-

Scaffold Hopping and Bioisosterism: The 1,2,4-triazole ring can serve as a bioisostere for other chemical groups, such as amides and esters, offering improved metabolic stability and pharmacokinetic properties.[13]

-

Modulation of Physicochemical Properties: The introduction of the triazole and guanidinyl moieties allows for the fine-tuning of a molecule's polarity, solubility, and pKa, which are critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Enhanced Target Engagement: As demonstrated with peramivir, the guanidinyl group can be strategically employed to form strong interactions with specific amino acid residues in a target protein, leading to increased potency and selectivity.[11][12]

-

Synthetic Tractability: As a stable, crystalline solid, this compound is a synthetically tractable intermediate that can be reliably used in multi-step synthetic sequences.[14]

V. Analytical Methods: Ensuring Purity and Quality

The purity of this compound is critical for its use in pharmaceutical synthesis.[2] High-Performance Liquid Chromatography (HPLC) is the most common method for assessing its purity. Below is a detailed, representative HPLC method for its analysis.

Experimental Protocol: HPLC Analysis of this compound

Objective: To determine the purity of this compound by HPLC.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or formic acid

-

Reference standard of this compound (if available for quantitative analysis)

Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (e.g., a 95:5 mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

-

Standard Preparation (for quantitation): Prepare a stock solution of the reference standard in the mobile phase. From this, prepare a series of working standards to generate a calibration curve.

-

Analysis: Inject the sample and standard solutions into the HPLC system.

-

Data Processing: Record the chromatograms and integrate the peak areas. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks, expressed as a percentage. For quantitative analysis, use the calibration curve generated from the reference standards.

Rationale for Method Parameters:

-

Reverse-Phase C18 Column: This is a versatile column suitable for the separation of polar to moderately nonpolar compounds.

-

Acidified Mobile Phase: The addition of TFA or formic acid improves peak shape and resolution for basic compounds like this one by suppressing the ionization of silanol groups on the stationary phase.

-

Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content allows for the effective elution of both the polar starting materials and the product.

-

UV Detection at 210 nm: Many nitrogen-containing heterocyclic compounds exhibit strong absorbance at low UV wavelengths.

VI. Safety and Toxicology

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

Hazard Identification:

-

GHS Classification: The compound is classified as Acute Toxicity, Oral (Category 3) and causes serious eye irritation (Category 2).[6][15]

-

Signal Word: Danger[6]

-

Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[6]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Toxicological Profile:

While specific toxicological studies on this compound are not extensively published, data on the parent compound, 1,2,4-triazole, provides valuable insight. 1,2,4-triazole is of moderate acute oral toxicity in rats (LD50 ≈ 1650 mg/kg).[6] It is considered a moderate to severe eye irritant.[6] Long-term exposure studies in animals have shown some effects on the liver and reproductive system at high doses. It is important to handle this compound with the appropriate precautions for a compound with acute oral toxicity and as a serious eye irritant.

Conclusion: A Versatile Tool for Innovation

This compound stands as a testament to the power of strategic molecular design in modern chemistry. Its unique combination of a stable heterocyclic core and a highly functional guanidinyl group makes it an invaluable intermediate for the synthesis of a wide range of bioactive molecules. For researchers and professionals in drug development and agrochemical science, a thorough understanding of its properties, synthesis, and handling is essential for harnessing its full potential. This guide has aimed to provide a comprehensive and practical foundation for the effective and safe utilization of this important chemical entity in the ongoing quest for novel and improved therapeutic and crop protection agents.

References

-

Al-Tammemi, S., et al. (2016). Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections. Frontiers in Microbiology, 7, 333. [Link]

-

Al-Tammemi, S., et al. (2016). Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections. PMC, [Link]

-

Ison, M. G. (2011). Peramivir for the treatment of influenza. Expert Review of Anti-infective Therapy, 9(9), 735-744. [Link]

-

Shafiei, M., et al. (2020). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central, [Link]

-

Ison, M. G. (2014). Peramivir for the treatment of influenza. Expert Review of Anti-infective Therapy, 12(1), 1-10. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemistry of Guanidines: Synthesis with 1H-1,2,4-Triazole-1-carboxamidine HCl. [Link]

-

Sjostedt, G., & Gringas, L. (n.d.). 3-amino-1h-1,2,4-triazole. Organic Syntheses. [Link]

-

Fisher Scientific. (n.d.). 1H-1,2,4-Triazole-1-carboxamidine hydrochloride, 98%. [Link]

-

Protheragen. (n.d.). This compound. [Link]

-

NIST. (n.d.). 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. NIST WebBook. [Link]

-

Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666-8669. [Link]

- Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

-

S.W.ChemiLab. (n.d.). 1H-1,2,4-Triazole-1-Carboxamidine Monohydrochloride. [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. [Link]

- Google Patents. (n.d.). CA1157869A - Process for producing 1h-1,2,4-triazole.

-

Ovidius University Annals of Chemistry. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

-

SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]

-

Miller, E. B., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Link]

-

SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

-

SpecAU. (n.d.). 1H-124-Triazole-1-carboxamidine monohydrochloride 98+ Percent. [Link]

-

Wang, L., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC, [Link]

-

Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC, [Link]

-

PubChem. (n.d.). 1,2,4-Triazole-3-carboxamide. [Link]

-

Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal. [Link]

-

da Silva, F. C., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. [Link]

-

Al-Hussain, S. A., & Al-Wabli, R. I. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC, [Link]

-

ChemBK. (2024). 1h-1,2,4-triazole-1-carboxamidinehydrochloride. [Link]

Sources

- 1. swchemilab.com [swchemilab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1H-1,2,4-Triazole-1-carboxamidine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound - Protheragen [protheragen.ai]

- 5. 1H-1,2,4-Triazole-1-carboxamidine hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. isres.org [isres.org]

- 8. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]

- 9. 1,2,4-Triazole(288-88-0) IR Spectrum [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]

- 12. Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. echemi.com [echemi.com]

1H-1,2,4-Triazole-1-carboximidamide hydrochloride synonyms

An In-Depth Technical Guide to 1H-1,2,4-Triazole-1-carboximidamide hydrochloride

Introduction

This compound (CAS No: 19503-26-5) is a highly versatile and reactive heterocyclic compound. While not an end-product in itself, it serves as a critical building block and key intermediate in the synthesis of a wide array of functional molecules.[1] Its unique structure, combining a stable 1,2,4-triazole ring with a reactive carboximidamide group, makes it an invaluable reagent for researchers and developers in the pharmaceutical and agrochemical industries.[1] This guide, written from the perspective of a senior application scientist, aims to provide an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, core applications, synthesis principles, analytical protocols, and safety considerations. The focus will be not only on the "what" but the "why," offering field-proven insights into its practical application.

Section 1: Nomenclature and Identification

Accurate identification is the cornerstone of chemical research and development. This compound is known by a variety of synonyms across different suppliers and literature, which can be a source of confusion. Understanding these alternative names is crucial for comprehensive literature searches and procurement.

Common Synonyms:

-

1-Carbamimidoyl-1,2,4-triazole Hydrochloride[3]

-

1-Amidino-1,2,4-triazole hydrochloride[2]

-

1-Carbamidino-1,2,4-triazole[2]

-

Peramivir Impurity 12[6]

Key Chemical Identifiers:

| Identifier | Value | Source(s) |

| CAS Number | 19503-26-5 | [1][2][4][7] |

| Molecular Formula | C₃H₅N₅·HCl | [1][4][7] |

| Molecular Weight | 147.57 g/mol | [1][2][4] |

| PubChem CID | 11571826 | [1] |

| EINECS | 606-331-2 | [2][6] |

| MDL Number | MFCD03095468 | [1][8] |

| InChI Key | JDDXNENZFOOLTP-UHFFFAOYSA-N | [4][8] |

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. The data below has been consolidated from various technical datasheets.

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystal | [1][2][9] |

| Melting Point | 188 - 220 °C (range varies by source) | [1][2][4] |

| Purity | Typically ≥98% (HPLC) | [1][3][10] |

| Boiling Point | 294°C at 760 mmHg | [4] |

| Flash Point | 131.6°C | [4] |

| Storage Conditions | Store at 2 - 8 °C in an inert atmosphere | [1][2] |

Section 3: Core Applications and Mechanisms of Action

The utility of this compound stems from its bifunctional nature. The 1,2,4-triazole ring is a well-known pharmacophore and toxophore, prized for its metabolic stability and ability to coordinate with metal ions in enzyme active sites. The carboximidamide group provides a reactive handle for further molecular elaboration.

Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably antifungal and antiviral agents.[1]

-

Antifungal Agents: The 1,2,4-triazole moiety is a cornerstone of many azole antifungals. Its nitrogen atoms can effectively chelate the iron atom within the heme cofactor of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the integrity of the fungal cell membrane is compromised. This intermediate provides a pre-formed, stable triazole ring, streamlining the synthetic pathway to these complex drugs.[1]

-

Antiviral Agents: It is explicitly identified as an intermediate in the synthesis of Peramivir.[2] Peramivir is a neuraminidase inhibitor used to treat influenza.[2] In this context, the carboximidamide group is chemically transformed into the guanidino group found in the final drug structure, which is crucial for binding to the active site of the neuraminidase enzyme.

Agrochemical Formulation

In agricultural science, this intermediate is employed in the formulation of modern fungicides.[1][11] The mechanism is analogous to its pharmaceutical antifungal application, targeting essential metabolic pathways in fungal pathogens that threaten crop yields. Its use supports sustainable farming by enabling the creation of targeted, effective crop protection solutions.[1]

Emerging Research Areas

Beyond its established roles, the compound is gaining traction in material science.[10] Researchers are exploring its use in synthesizing novel polymers and functional materials. The inherent thermal stability of the triazole ring and the reactive potential of the amidine group offer pathways to materials with enhanced chemical resistance or specific electronic properties.[10]

Section 4: Synthesis and Manufacturing Insights

While specific, proprietary manufacturing processes are seldom published, a general understanding of the synthesis can be derived from established principles of 1,2,4-triazole chemistry. The synthesis generally involves the cyclization of a hydrazine derivative with a one-carbon component.

General Synthesis Pathway

A plausible and common method for forming 1-substituted-1,2,4-triazoles involves the reaction of hydrazine with formamide or other formic acid derivatives under heat.[12][13] To achieve the specific structure of 1H-1,2,4-Triazole-1-carboximidamide, a key step would involve the reaction of 1,2,4-triazole with a reagent that can introduce the carboximidamide group, or a cyclization reaction that forms the triazole ring from precursors already containing the necessary functionalities. A common strategy involves reacting a hydrazine with an amidine reagent.[12]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. 1,2,4-Triazole-1-carboximidamide Hydrochloride | 19503-26-5 | TCI AMERICA [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. zycz.cato-chem.com [zycz.cato-chem.com]

- 7. 1-Amidino-1,2,4-triazole Monohydrochloride | Alzchem Group [alzchem.com]

- 8. 1H-1,2,4-Triazole-1-carboxamidine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 9. tcichemicals.com [tcichemicals.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 13. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthetic Utility and Application of 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of 1H-1,2,4-Triazole-1-carboximidamide hydrochloride (CAS No. 19503-26-5). Rather than possessing a direct pharmacological mechanism of action, this compound is a pivotal reagent in synthetic organic chemistry. Its primary function is to act as an efficient electrophilic source for the introduction of the guanidine moiety onto nucleophilic substrates, a process known as guanidinylation. This guide elucidates the chemical mechanism of this transfer reaction and explores its critical application in the synthesis of prominent therapeutic agents. We will provide detailed examinations of its role in the construction of the antiviral drug Peramivir and its conceptual linkage to the synthesis of triazole-based antifungal agents. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the synthetic capabilities of this versatile building block.

Introduction and Core Function Analysis

This compound is a stable, crystalline solid that has become an indispensable tool in modern medicinal chemistry.[1][2] Initial inquiries into its "mechanism of action" must be clarified: its action is not biological but chemical. It is not an active pharmaceutical ingredient (API) but a key intermediate used to build APIs.[1] Its value lies in its structure—an activated carboximidamide group attached to a 1,2,4-triazole ring. The triazole moiety functions as an excellent leaving group, facilitating the transfer of the guanidinyl group to a primary or secondary amine.[3] This reaction, guanidinylation, is of profound importance as the guanidinium group is a key structural feature in numerous biologically active molecules, prized for its ability to form strong, multi-point hydrogen bonds and exist in a protonated state at physiological pH.

The compound's reliability and efficiency have made it a preferred reagent over more hazardous or less stable alternatives previously used for guanidinylation.[4] Its application spans the synthesis of antivirals, antifungals, and other therapeutic candidates.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19503-26-5 | [1] |

| Molecular Formula | C₃H₆ClN₅ | [1] |

| Molecular Weight | 147.57 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Primary Function | Guanidinylating Reagent | [3] |

| Key Synthetic Product | Peramivir | [1] |

The Mechanism of Action: Guanidinylation

The core utility of this compound is its function as an electrophilic amidinating agent. The mechanism is a nucleophilic substitution reaction where an amine attacks the electrophilic carbon of the carboximidamide group.

Causality of the Reaction:

-

Activation: The carboximidamide carbon is rendered highly electrophilic by the electron-withdrawing nature of the adjacent nitrogen atoms and the triazole ring.

-

Nucleophilic Attack: A primary or secondary amine (R-NH₂) acts as the nucleophile, attacking this electrophilic carbon.

-

Leaving Group Departure: The 1H-1,2,4-triazole anion is an excellent leaving group due to its aromaticity and the ability to delocalize the negative charge across its three nitrogen atoms. This thermodynamic stability is the primary driving force for the reaction's completion.

-

Product Formation: The reaction yields a stable, protonated guanidinium salt and the neutral 1,2,4-triazole byproduct.

This efficient and clean reaction profile makes it a superior choice for late-stage functionalization in complex syntheses.[3]

Application Case Study: Synthesis of Peramivir (Antiviral)

Peramivir is a potent antiviral drug that functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected host cells.[5] The guanidino group on Peramivir is critical for its biological activity, as it forms a key salt bridge with a glutamate residue (Glu119) in the active site of the neuraminidase enzyme. This compound is a key reagent for installing this essential functional group.[1][2]

Workflow: Final Step in Peramivir Synthesis

The guanidinylation of the amine precursor of Peramivir represents a crucial final step in many of its reported synthetic routes.[4][5][6]

Protocol: Guanidinylation of Peramivir Precursor

This protocol is a representative synthesis based on established chemical principles for this reaction.

-

Vessel Preparation: Ensure a clean, dry, nitrogen-purged glass reaction vessel equipped with a magnetic stirrer and temperature probe.

-

Reagent Charging: To the vessel, add the Peramivir amine precursor (1.0 equivalent).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to dissolve the precursor. Stir until fully dissolved.

-

Base Addition: Add an organic base, such as Diisopropylethylamine (DIPEA) (2.5 equivalents), to the solution. The base is crucial to neutralize the hydrochloride salt of the reagent and the acid generated during the reaction.

-

Reagent Addition: Slowly add this compound (1.5 equivalents) to the reaction mixture. An exotherm may be observed.

-

Reaction Monitoring: Maintain the reaction temperature at ambient temperature (20-25°C) and stir for 4-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction with water and perform an appropriate extraction to isolate the crude product.

-

Purification: Purify the crude Peramivir by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final API with high purity.

Conceptual Link to Triazole Antifungal Agents

While this compound is not directly used to synthesize common triazole antifungals like fluconazole or posaconazole, it shares the same core heterocyclic scaffold: the 1,2,4-triazole ring . This ring is the essential pharmacophore responsible for the biological activity of this entire class of drugs.

Mechanism of Action: Triazole Antifungals

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[7][8][9][10]

-

Enzyme Binding: The N4 nitrogen of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of the CYP51 enzyme.[11]

-

Inhibition of Ergosterol Synthesis: This binding event blocks the enzyme from converting lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[7][9]

-

Cell Disruption: The depletion of ergosterol and the concurrent buildup of toxic sterol precursors disrupt the integrity and fluidity of the fungal membrane, leading to the inhibition of fungal growth and cell death.[9][12]

Conclusion

This compound is a quintessential example of a specialty chemical whose "action" is realized through its synthetic utility rather than direct biological interaction. Its primary role as a robust guanidinylating agent is critical in the production of complex pharmaceuticals, most notably the anti-influenza drug Peramivir. Furthermore, its core 1,2,4-triazole structure is a privileged scaffold in medicinal chemistry, forming the basis of a major class of antifungal drugs. This guide has provided a detailed, mechanistically-grounded overview of its chemical function and its significant, albeit indirect, contribution to modern medicine, offering researchers and developers the foundational knowledge required for its effective application.

References

-

Triazole antifungals | Research Starters. (n.d.). EBSCO. Retrieved from [Link]

-

Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3642. Retrieved from [Link]

-

A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. (2024). Broad Institute. Retrieved from [Link]

-

Podnos, E., et al. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Retrieved from [Link]

-

What is the mechanism of Posaconazole? (2024). Patsnap Synapse. Retrieved from [Link]

-

This compound. (n.d.). Protheragen. Retrieved from [Link]

-

Ahmad, A., et al. (2022). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Molecules, 27(13), 4192. Retrieved from [Link]

-

Inhibition of lanosterol 14 alpha-demethylase: Molecular modeling study of triazole derivatives acting against the phytopathogen Botrytis cinerea. (n.d.). CONICET Digital. Retrieved from [Link]

-

Monk, B. C., & Cannon, R. D. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 646-658. Retrieved from [Link]

-

Jia, F., et al. (2013). Facile Synthesis of the Neuraminidase Inhibitor Peramivir. Synthetic Communications, 43(19), 2641-2647. Retrieved from [Link]

-

Jawahar, J., & Prabha, T. (2019). Identification of lanosterol 14 alpha demethylase inhibitors via CADD: Triazoles as Lanosterol 14 alpha inhibitors through molecular docking. AbeBooks. Retrieved from [Link]

-

Lal, K., et al. (2025). Current advancements and future perspectives of 1,2,3-triazoles to target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme: A computational approach. International Journal of Biological Macromolecules. Retrieved from [Link]

-

The Chemistry of Guanidines: Synthesis with 1H-1,2,4-Triazole-1-carboxamidine HCl. (2025). Retrieved from [Link]

-

Jia, F., et al. (2013). Facile Synthesis of the Neuraminidase Inhibitor Peramivir. Semantic Scholar. Retrieved from [Link] 15.[7][12][13]Triazole-1-carboxamidine Hydrochloride. (n.d.). Veeprho. Retrieved from [Link]

-

Wester, A., et al. (2021). Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation. The Journal of Organic Chemistry, 86(21), 14371-14380. Retrieved from [Link]

-

Wester, A., et al. (2021). Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation. The Journal of Organic Chemistry, 86(21), 14371-14380. Retrieved from [Link]

-

Wang, Y., et al. (2012). Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein. Journal of Medicinal Chemistry, 55(5), 2144-53. Retrieved from [Link]

-

Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. Retrieved from [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved from [Link]

- Substituted 1,2,4-triazole carboxamides. (1977). Google Patents.

- Synthesizing process of 1H-1,2,4-triazole. (2016). Google Patents.

Sources

- 1. This compound - Protheragen [protheragen.ai]

- 2. veeprho.com [veeprho.com]

- 3. nbinno.com [nbinno.com]

- 4. Facile Synthesis of the Neuraminidase Inhibitor Peramivir | Semantic Scholar [semanticscholar.org]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 8. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. | Broad Institute [broadinstitute.org]

- 9. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 10. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

An In-depth Technical Guide to the Stability and Storage of 1H-1,2,4-Triazole-1-carboximidamide hydrochloride

Abstract

This technical guide provides a comprehensive overview of the stability, storage, and handling of 1H-1,2,4-Triazole-1-carboximidamide hydrochloride (CAS No. 19503-26-5), a key intermediate in pharmaceutical synthesis, notably for the antiviral agent Peramivir. Addressed to researchers, scientists, and drug development professionals, this document synthesizes critical data from safety data sheets (SDS) and the broader scientific literature. It outlines the compound's physicochemical properties, details its stability profile, and establishes evidence-based protocols for its optimal storage and safe handling. Furthermore, it presents a framework for conducting forced degradation studies to predict stability and identify potential degradation pathways, ensuring the material's integrity throughout the research and development lifecycle.

Introduction and Physicochemical Profile

This compound, also known as 1-Amidino-1,2,4-triazole hydrochloride, is a vital reagent in modern medicinal chemistry. Its utility as a guanylating agent necessitates a thorough understanding of its chemical behavior to ensure reaction consistency, purity of intermediates, and the safety of laboratory personnel. The hydrochloride salt form is designed to enhance the stability of the reactive carboximidamide (amidine) functional group.

The fundamental physicochemical properties of the compound are summarized below, compiled from various chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 19503-26-5 | |

| Molecular Formula | C₃H₆ClN₅ | |

| Molecular Weight | 147.57 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 199°C to 220°C | |

| Boiling Point | 254-294°C at 760 mmHg | |

| Solubility | Data not widely available; general guidance suggests solubility in polar solvents. |

Chemical Stability and Degradation Pathways

While specific, peer-reviewed stability studies on this compound are not abundant, its structural motifs—a triazole ring and a carboximidamide group—provide a basis for predicting its stability profile. The primary points of vulnerability are the amidine functional group to hydrolysis and the potential for reactions under harsh environmental conditions.

Causality of Instability:

-

Hydrolysis: The carboximidamide group is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This reaction would cleave the C-N double bond, potentially yielding 1H-1,2,4-triazole and urea or related derivatives. The protonated state of the hydrochloride salt provides a degree of protection against spontaneous degradation.

-

Thermal Stress: While the melting point is relatively high, prolonged exposure to elevated temperatures can induce decomposition. The specific degradation products are not well-documented but would likely involve fragmentation of the molecule.

-

Oxidative Stress: Strong oxidizing agents are incompatible and can lead to degradation of the heterocyclic triazole ring system.

The diagram below illustrates a potential hydrolytic degradation pathway, which represents the most probable route of decomposition in the presence of moisture or non-neutral pH conditions.

Caption: Hypothetical pathway for hydrolytic degradation.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, adherence to strict storage and handling protocols is paramount. These recommendations are synthesized from multiple safety data sheets.

3.1. Storage Conditions

The primary objective is to protect the compound from moisture, heat, and incompatible materials.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | Prevents thermal degradation. Some suppliers recommend a cool place. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) in a tightly closed container. | Minimizes exposure to atmospheric moisture, preventing hydrolysis. |

| Light | Store in a dark place. | Although not explicitly documented as light-sensitive, this is a standard precaution for complex organic molecules. |

| Container | Tightly sealed, suitable chemical container. | Prevents contamination and exposure to the atmosphere. |

| Incompatibles | Store away from strong oxidizing agents and strong acids. | Avoids potential hazardous reactions and accelerated degradation. |

3.2. Safe Handling Procedures

This compound is classified as toxic if swallowed and causes serious eye irritation. Therefore, rigorous safety measures are required during handling.

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.

-

Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.

-

Body Protection: Wear a lab coat or impervious protective clothing.

-

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Spills: Avoid dust formation. In case of a spill, evacuate the area, prevent dust from spreading, and collect the material using spark-proof tools into a suitable container for disposal.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for developing stability-indicating analytical methods and understanding potential degradation products. This protocol provides a self-validating system to assess the stability of this compound under various stress conditions.

Objective: To generate potential degradation products and determine the intrinsic stability of the compound.

Methodology: A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile:water). This stock is then subjected to the following stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

-

Acid Hydrolysis:

-

Mix equal parts of the stock solution with 1 M HCl.

-

Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).

-

Cool, neutralize with 1 M NaOH, and dilute to the initial concentration for analysis.

-

Causality: This test simulates acidic environments and probes the stability of the acid-labile amidine group.

-

-

Base Hydrolysis:

-

Mix equal parts of the stock solution with 0.1 M NaOH.

-

Maintain at room temperature or heat gently (e.g., 40°C) for a specified time.

-

Cool, neutralize with 0.1 M HCl, and dilute for analysis.

-

Causality: Alkaline conditions can aggressively attack the carboximidamide functional group.

-

-

Oxidative Degradation:

-

Mix equal parts of the stock solution with 3-6% H₂O₂.

-

Keep at room temperature for a specified time, protected from light.

-

Analyze directly.

-

Causality: This assesses the molecule's susceptibility to oxidation, a common degradation pathway.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) in an oven for a set period.

-

Separately, reflux the stock solution.

-

Dissolve the solid or dilute the solution for analysis.

-

Causality: Determines the thermal lability of the compound in both solid and solution states.

-

-

Photolytic Degradation:

-

Expose the stock solution and solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

Analyze at predetermined time points.

-

Causality: Identifies any light sensitivity that could necessitate special packaging and handling.

-

Analytical Finish: All samples should be analyzed by a stability-indicating HPLC method, typically with UV detection, and preferably coupled with mass spectrometry (LC-MS) to identify the mass of any degradation products.

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary vulnerabilities are hydrolysis under non-neutral pH and potential degradation from strong oxidizers. By adhering to the recommended storage protocols—specifically, keeping the compound in a tightly sealed container under an inert, dry atmosphere at room temperature and away from incompatible materials—its chemical integrity can be preserved. Rigorous adherence to safety protocols is mandatory due to its toxicity. The implementation of forced degradation studies is a critical, proactive measure for any research or development program to ensure the quality and stability of this important synthetic intermediate.

References

-

This compound. (n.d.). Protheragen. Retrieved from [Link]

-

Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

-

Varela-Aramburu, D., et al. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. Retrieved from [Link]

-

Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

1H-1,2,4-Triazole-1-Carboxamidine Monohydrochloride. (n.d.). S.W.ChemiLab. Retrieved from [Link]

-

1h-1,2,4-triazole-1-carboxamidinehydrochloride. (2024). ChemBK. Retrieved from [Link]

- Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH.

A Technical Guide to the Spectroscopic Analysis of 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the essential spectroscopic techniques for the characterization of 1H-1,2,4-Triazole-1-carboximidamide hydrochloride (CAS No. 19503-26-5).[1][2][3][4] As a crucial intermediate in the synthesis of antiviral agents like peramivir, rigorous analytical verification of its structure and purity is paramount.[1] This document outlines detailed methodologies and interpretation frameworks for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Molecular Structure

This compound is a small, nitrogen-rich heterocyclic compound.[5][6] Its structure comprises a 1,2,4-triazole ring linked to a guanidinium group, which is protonated to form the hydrochloride salt. This unique combination of a planar, aromatic triazole ring and a delocalized, positively charged guanidinium moiety dictates its chemical properties and, consequently, its spectroscopic signatures. Understanding this structure is the foundation for interpreting the spectral data that follows.

Molecular Formula: C₃H₆ClN₅[1] Molecular Weight: 147.57 g/mol [1][2][3] Appearance: White to off-white crystalline powder.[1][2]

The key structural features to be identified are:

-

The two distinct protons on the 1,2,4-triazole ring.

-

The protons associated with the carboximidamide (guanidinium) group.

-

The carbon atoms of both the triazole ring and the carboximidamide group.

-

The vibrational modes of N-H, C=N, and C-N bonds.

-

The molecular mass of the protonated cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Due to the presence of exchangeable protons (N-H), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it allows for the observation of N-H protons, which would otherwise be lost to solvent exchange in protic solvents like D₂O.[7]

¹H NMR Spectroscopy

Causality of Experimental Choices: The selection of DMSO-d₆ as the solvent is a deliberate choice to preserve the integrity of the N-H signals, which are crucial for confirming the presence of the guanidinium group.[7] These protons are expected to appear as broad signals due to quadrupole broadening from the adjacent ¹⁴N nuclei and potential hydrogen bonding.

Expected Spectral Features: The ¹H NMR spectrum is predicted to show three main groups of signals:

-

Triazole Protons (H-3, H-5): Two singlets in the aromatic region (typically δ 8.0-9.5 ppm). The distinct electronic environments of the C-3 and C-5 positions of the 1-substituted 1,2,4-triazole ring lead to separate resonances.

-

Guanidinium Protons (-C(NH₂)₂): One or more broad signals in the range of δ 7.0-9.0 ppm. The chemical shift and appearance of these protons can be highly variable, influenced by concentration, temperature, and residual water content due to their acidic nature and hydrogen bonding capabilities.[8]

-

HCl Proton: This is typically not observed as a distinct signal, as it exists in rapid exchange with the other labile protons of the guanidinium group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Notes |

|---|---|---|---|---|